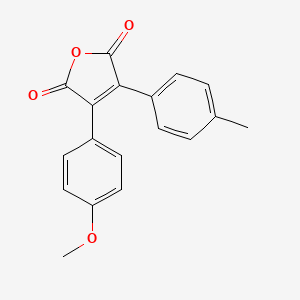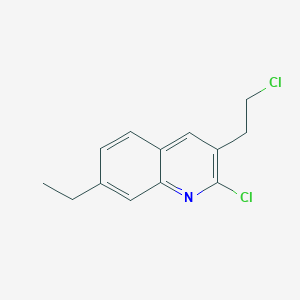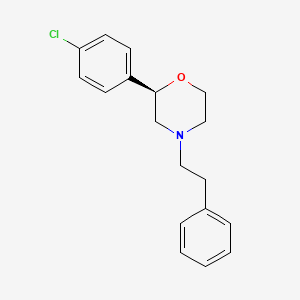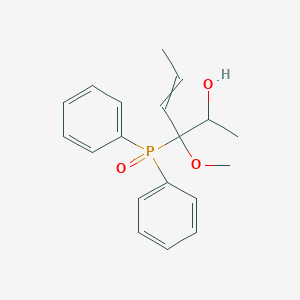
3-(Diphenylphosphoryl)-3-methoxyhex-4-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diphenylphosphoryl)-3-methoxyhex-4-en-2-ol is an organic compound characterized by the presence of a diphenylphosphoryl group, a methoxy group, and a hex-4-en-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphoryl)-3-methoxyhex-4-en-2-ol typically involves the reaction of diphenylphosphoryl chloride with an appropriate alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylphosphoryl)-3-methoxyhex-4-en-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Diphenylphosphoryl)-3-methoxyhex-4-en-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Diphenylphosphoryl)-3-methoxyhex-4-en-2-ol involves its interaction with molecular targets through its phosphoryl and methoxy groups. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphoryl azide: Known for its use in peptide synthesis and as a reagent in organic reactions.
Diphenylphosphoryl chloride: A precursor in the synthesis of various phosphoryl compounds.
Methoxyhex-4-en-2-ol: A related alcohol that can be used as a starting material in the synthesis of 3-(Diphenylphosphoryl)-3-methoxyhex-4-en-2-ol.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific reactivity and potential applications that are distinct from other similar compounds. Its ability to participate in diverse chemical reactions and its utility in various research fields highlight its significance.
Properties
CAS No. |
922160-74-5 |
|---|---|
Molecular Formula |
C19H23O3P |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-diphenylphosphoryl-3-methoxyhex-4-en-2-ol |
InChI |
InChI=1S/C19H23O3P/c1-4-15-19(22-3,16(2)20)23(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-16,20H,1-3H3 |
InChI Key |
BUKJUACGLJZZHS-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C(C)O)(OC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12631586.png)
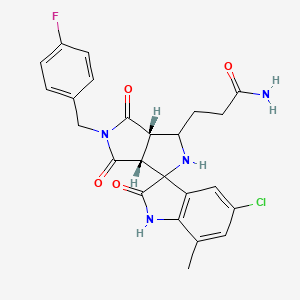
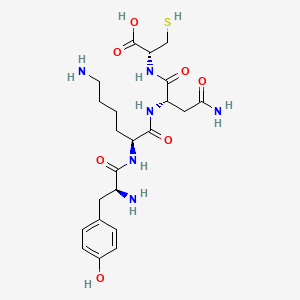
![3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one](/img/structure/B12631608.png)


![N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine](/img/structure/B12631614.png)
![3-{2-[(2,6-Dichlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12631617.png)
![ethyl [5-(2-aminopyrimidin-5-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12631622.png)

